molecular formula C13H17ClN2O3S B2585917 3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034498-03-6

3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B2585917
CAS RN: 2034498-03-6
M. Wt: 316.8
InChI Key: AYMQLAUNUKXVLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine compounds involves various methods. One such method includes the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridine” consists of a pyridine ring attached to a piperidine ring via an oxygen atom. The piperidine ring is further substituted with a cyclopropylsulfonyl group.


Chemical Reactions Analysis

The chemical reactions involving pyridine compounds are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. CSP-2503 serves as an organoboron reagent in this process. Key points include:

properties

IUPAC Name

3-chloro-4-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-12-8-15-6-5-13(12)19-10-2-1-7-16(9-10)20(17,18)11-3-4-11/h5-6,8,10-11H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMQLAUNUKXVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridine

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